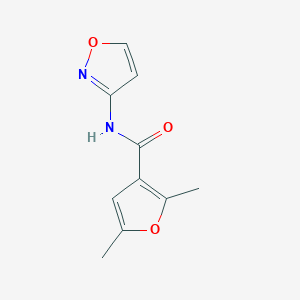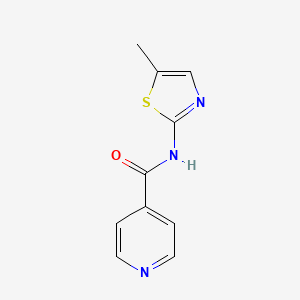
N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE
Descripción general
Descripción
N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE can be achieved through several methods. One common approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . These reactions typically require mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as gold-catalyzed tandem cyclization, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can modify the functional groups on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE include other isoxazole derivatives, such as:
Isoxazole: The parent compound with a simple isoxazole ring.
Isoxazolyl benzenesulfonamide: A derivative with a sulfonamide group.
Isoxazolyl biphenylsulfonamides: Compounds with biphenyl and sulfonamide groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
Propiedades
IUPAC Name |
2,5-dimethyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-5-8(7(2)15-6)10(13)11-9-3-4-14-12-9/h3-5H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEREOIIQXEBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B3489602.png)
![(3,5-DICHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3489607.png)




![2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B3489663.png)


METHANONE](/img/structure/B3489683.png)
METHANONE](/img/structure/B3489686.png)



